molecular formula C19H17N5O2S B2845840 1-(3-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111244-57-5

1-(3-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2845840
CAS RN: 1111244-57-5
M. Wt: 379.44
InChI Key: BLKKGHZFDPOHCE-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazines and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activities

Research has shown that triazole derivatives, such as those synthesized from reactions involving primary amines, ester ethoxycarbonylhydrazones, and Schiff base formations, display antimicrobial activities against test microorganisms. Compounds synthesized in this class have been found to possess good to moderate activities against various microorganisms, highlighting their potential in antimicrobial drug development (Bektaş et al., 2010).

Anticancer Evaluation

Another significant application of triazole derivatives is in anticancer research. For instance, a series of new triazole derivatives synthesized and tested for their anticancer activity against human cancer cell lines, including breast, lung, prostate, and breast (MDA MB-231) cell lines, demonstrated good to moderate activity. These findings suggest the potential of such compounds in the development of new anticancer drugs (Yakantham et al., 2019).

properties

IUPAC Name

3-(3-methoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-25-14-7-3-5-12(9-14)16-11-27-19(21-16)17-18(20)24(23-22-17)13-6-4-8-15(10-13)26-2/h3-11H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKGHZFDPOHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

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